molecular formula C15H29N5O2 B12718377 Einecs 282-324-4 CAS No. 84176-58-9

Einecs 282-324-4

Cat. No.: B12718377
CAS No.: 84176-58-9
M. Wt: 311.42 g/mol
InChI Key: AAHMKFJKDKEURM-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-324-4 is a regulatory identifier for a commercially available chemical compound. The compound’s inclusion in EINECS implies it has undergone standardized categorization for environmental and toxicological assessments, aligning with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) guidelines .

Properties

CAS No.

84176-58-9

Molecular Formula

C15H29N5O2

Molecular Weight

311.42 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;benzoic acid

InChI

InChI=1S/C8H23N5.C7H6O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9)

InChI Key

AAHMKFJKDKEURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 282-324-4 involve various synthetic routes and reaction conditions. Industrial production methods typically include large-scale chemical synthesis processes that ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Einecs 282-324-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound .

Mechanism of Action

The mechanism of action of Einecs 282-324-4 involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical effects that are utilized in different scientific and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural comparisons of EINECS 282-324-4 with analogous compounds are typically conducted using computational tools like PubChem 2D fingerprints and the Tanimoto index. For example, compounds with ≥70% Tanimoto similarity are classified as structural analogs . A hypothetical similarity analysis (based on methodologies in and ) might yield:

Compound CAS No. Tanimoto Similarity Key Functional Groups
This compound Not Provided Reference Likely fluorinated alkyl chains
(E)-4-methoxy-4-oxobut-2-enoic acid 3052-50-4 1.00 Carboxylic acid, ester
Quaternary ammonium compounds 91081-09-3 0.92 Perfluoroalkenyl, chloride
Pyridinium derivatives 25935-14-2 0.87 Fluorinated alkyl, iodide

Note: Data extrapolated from structural analogs in , and 17.

Physicochemical Properties

EINECS compounds are benchmarked for bioavailability-related properties such as logP (octanol-water partition coefficient), water solubility, and molecular weight. highlights that ERGO reference substances (including EINECS entries) occupy a significant portion of the physicochemical property space, particularly for bioavailable compounds. For instance:

  • This compound : Estimated logP ≈ 3.5 (typical for fluorinated surfactants) .
  • Comparable Compounds :
    • CAS 2124-31-4 (logP = 2.1): Lower hydrophobicity due to aromatic amine groups .
    • CAS 295327-27-4 (logP = 1.8): Higher solubility in polar solvents due to nitro and ether groups .

Toxicological Profiles

Machine learning models like RASAR (Read-Across Structure Activity Relationships) enable toxicity predictions by linking EINECS compounds to labeled analogs. For example:

  • A subset of 1,387 labeled REACH Annex VI compounds can predict hazards for 33,000 EINECS substances, including 282-324-4, with high confidence .
  • Fluorinated analogs (e.g., perfluorinated quaternary ammonium salts) often show persistence and bioaccumulation risks, warranting stricter regulatory scrutiny .

Regulatory and Commercial Overlap

This compound likely shares regulatory challenges with perfluorinated compounds (PFCs), such as restrictions under the Stockholm Convention. Commercial analogs like CAS 92129-34-5 (a perfluoroalkenyl sulfate) exhibit similar industrial applications in surfactants and coatings but face phase-out trends due to environmental concerns .

Research Findings and Data Gaps

  • Coverage Efficiency : A small subset of labeled compounds (1,387) can predict properties for over 33,000 EINECS substances, highlighting the efficiency of read-across methods .
  • Limitations : Structural similarity metrics may overlook stereochemical or metabolic differences, leading to false negatives in toxicity predictions .
  • Critical Data Needs : Full disclosure of synthetic pathways, purity, and ecotoxicological endpoints (e.g., LC50 for aquatic organisms) is often missing for EINECS entries, complicating risk assessments .

Q & A

Q. Methodological Answer :

  • Step 1 : Perform NMR analysis to confirm molecular structure by matching peak assignments to known spectra.
  • Step 2 : Use HPLC with a UV-Vis detector to quantify impurities; calculate purity percentages using area-under-the-curve (AUC) methods.
  • Step 3 : Validate results through inter-laboratory comparisons or spiking experiments with known standards.

What experimental design considerations are critical for studying the physicochemical properties of this compound?

Basic Research Question
Focus on controlling variables such as temperature, solvent polarity, and pH. Use factorial designs to evaluate interactions between variables. For example:

VariableRange TestedMeasurement Technique
Temperature25°C–60°CDifferential Scanning Calorimetry (DSC)
Solvent PolarityWater to HexaneSolubility assays
pH2–12Potentiometric titration

Replicate experiments at least three times to ensure statistical robustness. Apply ANOVA to assess significance of observed changes .

How can conflicting data on the reactivity of this compound be resolved in cross-study comparisons?

Advanced Research Question
Address discrepancies by:

  • Systematic Error Analysis : Audit methodologies (e.g., reaction conditions, catalyst purity) across studies.
  • Multi-Method Validation : Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT calculations) to reconcile observed vs. theoretical reaction rates.
  • Meta-Analysis : Pool datasets from peer-reviewed studies and apply Bayesian statistics to identify outliers or confounding variables .

Q. Example Workflow :

Compile kinetic data from 5+ studies.

Normalize variables (e.g., temperature, solvent).

Use Cohen’s d to quantify effect size differences.

What advanced techniques are recommended for elucidating the degradation pathways of this compound under environmental conditions?

Advanced Research Question
Combine isotopic labeling (e.g., ¹⁴C-tracing) with high-resolution mass spectrometry (HRMS) to track degradation intermediates. For mechanistic insights:

  • Experimental : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors.
  • Computational : Apply molecular dynamics simulations to predict bond cleavage preferences.

Q. Data Analysis :

  • Use principal component analysis (PCA) to cluster degradation products.
  • Compare half-lives under varying conditions using first-order kinetics models .

How should researchers design a study to investigate the thermodynamic stability of this compound in complex matrices?

Basic Research Question
Adopt a tiered approach:

Screening Phase : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months).

Validation Phase : Apply Arrhenius equations to extrapolate long-term stability.

Matrix Complexity : Test stability in biological fluids (e.g., plasma) using LC-MS/MS for quantification.

Q. Key Metrics :

  • ΔG (Gibbs free energy) calculated via DSC.
  • Degradation rate constants (k) derived from time-series data .

What statistical approaches are optimal for analyzing dose-response relationships involving this compound in biological assays?

Advanced Research Question
Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Validate models via:

  • Goodness-of-Fit Tests : Calculate R² and AIC values.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

Q. Example Table :

ModelAICEC₅₀ (µM)
Hill Equation0.9845.212.3 ± 1.5
Log-Logistic0.9652.114.1 ± 2.1

Reference peer-reviewed software (e.g., GraphPad Prism) for reproducibility .

How can researchers ensure methodological rigor when studying the adsorption behavior of this compound on nanomaterials?

Advanced Research Question

  • Control Experiments : Include blank nanomaterials and competitive adsorbates.
  • Isotherm Models : Fit data to Langmuir, Freundlich, or BET models; report χ² values.
  • Surface Characterization : Use TEM and XPS to correlate adsorption capacity with surface morphology/chemistry.

Data Contradiction Resolution :
If isotherm models conflict, conduct sensitivity analysis to identify dominant factors (e.g., pH, ionic strength) .

What protocols mitigate bias in ecotoxicological studies of this compound?

Basic Research Question

  • Blinding : Randomize sample processing and analysis.
  • Positive/Negative Controls : Include reference toxicants (e.g., CuSO₄ for aquatic toxicity).
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies; justify sample sizes via power analysis .

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